1-(Benzenesulfonyl)-3,5-difluorobenzene
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Overview
Description
1-(Benzenesulfonyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic sulfones. This compound is characterized by the presence of a benzenesulfonyl group attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. Aromatic sulfones are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 3,5-difluorobenzene in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfones or sulfides .
Scientific Research Applications
1-(Benzenesulfonyl)-3,5-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.
Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may be used in the synthesis of drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3,5-difluorobenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The fluorine atoms can enhance the compound’s reactivity and selectivity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the fluorine atoms, making it less reactive in certain reactions.
Benzenesulfonyl Chloride: Used as a precursor in the synthesis of 1-(Benzenesulfonyl)-3,5-difluorobenzene, but more reactive due to the presence of the chloride group.
3,5-Difluorobenzene: Lacks the sulfonyl group, making it less versatile in chemical reactions.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and fluorine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
916442-63-2 |
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Molecular Formula |
C12H8F2O2S |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C12H8F2O2S/c13-9-6-10(14)8-12(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H |
InChI Key |
MFAOJXXMYYYKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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